N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their significant roles in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and biological activities .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives are often used in the synthesis of biologically active compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific biological system it is interacting with.
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties , suggesting that the compound could have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the formation of a thiophene-2-ylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The intermediate is then coupled with thiophene-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation reaction where the coupled product is reacted with an amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and conductive polymers for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the additional thiophene rings.
Thiophene-3-carboxamide: Similar but with different substitution patterns.
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide is unique due to its multi-thiophene ring system, which enhances its electronic properties and biological activities compared to simpler thiophene derivatives .
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS3/c16-14(11-4-7-18-9-11)15-13(10-3-6-17-8-10)12-2-1-5-19-12/h1-9,13H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUKKFMNOCBZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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